6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone class, characterized by a pyridazinone core with a fluorine atom and a methoxy group attached to a phenyl ring. This unique structure has garnered interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is classified as an organic compound and more specifically as a heterocyclic compound due to the presence of nitrogen in the pyridazine ring. It is also categorized under pharmaceutical intermediates due to its applications in drug development.
The synthesis of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one typically involves the following key steps:
6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one can undergo several types of chemical reactions:
The mechanism of action for 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific biological targets, including enzymes or receptors. This interaction may lead to inhibition or activation of these targets, resulting in various biological effects such as antimicrobial or anticancer activities. The precise pathways are dependent on the biological context and specific applications being investigated .
Relevant data indicates that this compound exhibits significant stability under standard laboratory conditions but may require careful handling during reactions due to its reactivity with certain agents .
6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one has several notable applications in scientific research:
Pyridazin-3(2H)-one scaffolds have evolved from synthetic curiosities to privileged structures in medicinal chemistry over the past half-century. Early interest emerged when hydralazine (an antihypertensive pyridazine derivative) and maleic hydrazide (a herbicide) entered clinical use in the mid-20th century, demonstrating the pharmacological potential of this diazine heterocycle [7]. The subsequent discovery that pyridazinone derivatives could serve as rigid analogs of prostaglandins and other bioactive molecules accelerated their development. By the 1980s, researchers systematically explored structure-activity relationships (SAR) around the pyridazinone core, leading to compounds like 5-methyl-6-para-cyanophenyl-4,5-dihydro-3(2H)-pyridazinone – a lead molecule exhibiting antihypertensive effects mediated through phosphodiesterase III (PDEIII) inhibition and calcium modulation [2]. This foundational work established the pyridazinone ring as a versatile pharmacophore capable of mimicking natural ligands while offering superior metabolic stability. The scaffold’s "privileged" status was cemented when tricyclic derivatives incorporating pyridazinone demonstrated expanded therapeutic profiles, including anti-inflammatory and antiulcer activities distinct from earlier drug classes [2] [7].
6-(4-Fluoro-2-methoxyphenyl)pyridazin-3(2H)-one (CAS 1219577-78-2) exemplifies the modern refinement of pyridazinone therapeutics through strategic substitution. Characterized by the canonical SMILES COc1cc(F)ccc1-c1ccc(=O)[nH]n1
and molecular formula C₁₁H₉FN₂O₂ (MW 220.20 g/mol), this compound features a 4-fluoro-2-methoxyphenyl group at the C6 position of the pyridazinone ring [1]. This specific substitution pattern confers dual pharmacological relevance:
Anti-inflammatory Applications: The compound shares structural homology with tricyclic pyridazinones like 7-cyano-4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone, which demonstrated 22-36% inhibition of carrageenin-induced rat paw edema at 50-100 mg/kg – comparable to acetylsalicylic acid (ASA) [2]. The fluorine atom enhances membrane permeability and bioavailability, while the ortho-methoxy group influences conformational flexibility and target engagement.
Cardiovascular Modulation: Derivatives with similar fluorinated aryl substitutions exhibit potent antihypertensive effects in spontaneously hypertensive rat (SHR) models, reducing systolic pressure by 20-50 mmHg [2]. This activity correlates with PDEIII inhibition and intracellular calcium reduction in vascular smooth muscle. The compound also serves as a synthetic precursor for advanced inhibitors targeting soluble epoxide hydrolase (sEH) – enzymes implicated in neuropathic pain and hypertension [4].
Table 1: Anti-inflammatory Activity of Structurally Related Pyridazinones
Compound | Dose (mg/kg) | Edema Inhibition (%) | Therapeutic Class |
---|---|---|---|
Lead Pyridazinone (2) | 50 | 22 | Anti-inflammatory/Analgesic |
100 | 36 | ||
Reference Compound (5) | 50 | 41 | Anti-inflammatory/Antipyretic |
100 | 49 | ||
ASA (Control) | 50 | 31 | NSAID |
100 | 43 |
Data adapted from carrageenin rat paw edema model studies [2]
The therapeutic value of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one stems from three distinctive structural features:
Electron-Withdrawing/Donating Balance: The synergistic effect of the para-fluorine (σₚ = +0.06) and ortho-methoxy group (σₚ = -0.27) creates a polarized aromatic system that enhances binding to enzymatic pockets. This contrasts with simpler phenyl-pyridazinones lacking electronic modulation [1] [3].
Hydrogen-Bonding Topography: The pyridazinone ring’s N-H and C=O groups form dual hydrogen bonds with biological targets, mimicking nucleotide interactions. When combined with the methoxy oxygen, this creates a three-point recognition motif critical for inhibiting kinases and hydrolases [4] [7]. The compound’s polar surface area (≈50 Ų) balances membrane permeability and aqueous solubility.
Conformational Restriction: Unlike flexible dihydropyridazinones, this compound’s planar structure enforces a specific orientation of the aryl substituent. This rigidity enhances selectivity for inflammatory targets (e.g., COX-2) over cardiovascular ones – a differentiation observed in tricyclic analogs where minor structural changes abolished antihypertensive activity while retaining anti-inflammatory effects [2].
Table 2: Structural Features Dictating Pharmacological Differentiation
Structural Feature | Role in Target Engagement | Therapeutic Implication |
---|---|---|
C6 4-Fluoro-2-methoxyphenyl | Enhances π-π stacking in hydrophobic enzyme pockets | Increased COX-2 selectivity |
Pyridazinone N-H/C=O | Forms H-bonds with Ser/Thr residues in PDEIII/sEH | Critical for enzyme inhibition |
Planar fused ring system | Restricts rotational freedom of C6 aryl group | Improved target specificity and potency |
Fluorine atom (C4 position) | Modulates electron density and lipophilicity | Optimizes membrane penetration and PK |
This molecule occupies a strategic niche between simpler monocyclic pyridazinones (limited by metabolic instability) and bulky tricyclic derivatives (challenging to synthesize). Its balanced properties make it a versatile intermediate for developing targeted therapies against inflammation-driven pathologies and cardiovascular disorders, particularly where conventional NSAIDs exhibit undesirable off-target effects [2] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0